Methyl 2-oxo-2-(o-tolyl)acetate
Overview
Description
“Methyl 2-oxo-2-(o-tolyl)acetate” is a chemical compound with the molecular formula C10H10O3 . It is used in scientific research and its applications range from drug synthesis to material science.
Synthesis Analysis
The synthesis of “Methyl 2-oxo-2-(o-tolyl)acetate” involves a series of chemical reactions . The preparation method has the advantages that the reaction raw materials are cheap and easy to obtain, and the production cost can be greatly reduced .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxo-2-(o-tolyl)acetate” is represented by the formula C10H10O3 . More detailed information about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, UPLC .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-oxo-2-(o-tolyl)acetate” are complex and require careful analysis .Physical And Chemical Properties Analysis
“Methyl 2-oxo-2-(o-tolyl)acetate” has a molecular weight of 178.18 . It is a solid substance that is white to off-white in color . It has a melting point of 66-68°C, a boiling point of 282°C, and a density of 1.07 .Scientific Research Applications
Application in Medicinal Chemistry
Summary of the Application
“Methyl 2-oxo-2-(o-tolyl)acetate” is a compound that has been studied in the field of medicinal chemistry. It is a derivative of quinazoline and quinazolinone, nitrogen-containing heterocycles that have received significant attention due to their distinct biopharmaceutical activities .
Methods of Application
While the specific methods of application for “Methyl 2-oxo-2-(o-tolyl)acetate” are not detailed, the synthesis of related compounds involves the use of acid-catalyzed ring enlargement. This suggests that similar synthetic strategies might be applicable for the synthesis of “Methyl 2-oxo-2-(o-tolyl)acetate”, potentially involving catalysis under specific conditions.
Results or Outcomes
Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Application in Material Science
Summary of the Application
“Methyl 2-oxo-2-(o-tolyl)acetate” can be used in material science .
Safety And Hazards
properties
IUPAC Name |
methyl 2-(2-methylphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJRGFDWGOXABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396148 | |
Record name | Methyl (2-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-2-(o-tolyl)acetate | |
CAS RN |
34966-54-6 | |
Record name | Methyl (2-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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